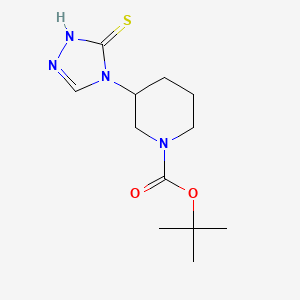

![molecular formula C10H20N2O3 B2506945 叔丁基N-[3-(氨基甲基)-3-羟基环丁基]氨基甲酸酯 CAS No. 2287288-39-3](/img/structure/B2506945.png)

叔丁基N-[3-(氨基甲基)-3-羟基环丁基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

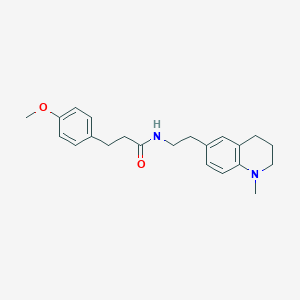

Tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate is a chemical compound that falls within the broader class of tert-butyl carbamates. These compounds are of significant interest in organic chemistry due to their utility as intermediates in the synthesis of various biologically active molecules and their role in protecting groups for amines during chemical reactions 10.

Synthesis Analysis

The synthesis of tert-butyl carbamates typically involves the reaction of aldehydes with tert-butyl N-hydroxycarbamate in the presence of a suitable catalyst or reagent. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes using sodium benzenesulfinate and formic acid . Enantioselective synthesis methods, such as the iodolactamization process, are also employed to obtain specific stereoisomers of tert-butyl carbamates, which are crucial intermediates for the synthesis of potent antagonists . Additionally, the synthesis of tert-butyl carbamates can be achieved through multi-step processes involving protection and deprotection strategies, as demonstrated in the synthesis of intermediates for natural products like jaspine B .

Molecular Structure Analysis

The molecular structure and conformation of tert-butyl carbamates have been studied using X-ray crystallography and molecular mechanics methods. For instance, the crystal structure of a tert-butyl carbamate derivative of 1-aminocyclopropanecarboxylic acid revealed the Z-configuration of the cyclopropane ring and the presence of intermolecular hydrogen bonds forming dimers and infinite chains . These structural analyses are crucial for understanding the conformational preferences and reactivity of these compounds.

Chemical Reactions Analysis

Tert-butyl carbamates are versatile intermediates that can undergo various chemical transformations. They can behave as N-(Boc)-protected nitrones, reacting with organometallics to yield N-(Boc)hydroxylamines . They also serve as intermediates in the asymmetric synthesis of amines, where the tert-butyl group acts as a chiral directing group and can be cleaved after nucleophilic addition . Furthermore, tert-butyl carbamates can be used as handles in solid-phase synthesis, demonstrating resistance to acidolysis and allowing for efficient cleavage under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The presence of tert-butyl groups imparts steric bulk, affecting the solubility and reactivity of these compounds. The carbamate functional group is essential for the stability of the molecule and its ability to participate in hydrogen bonding, which can influence the compound's boiling point, melting point, and solubility in various solvents. The conformational analysis of these compounds provides insights into their potential energy landscapes, which are relevant for understanding their behavior in different chemical environments .

科学研究应用

环境管理和生物降解

研究已经探索了使用冷等离子体反应器分解甲基叔丁基醚(MTBE)等相关化合物,展示了在空气质量管理和污染减少中的应用。这种方法在将MTBE分解为更简单、危害性更小的化学物质方面显示出有效性,这表明了类似化合物环境解毒的潜在途径(Hsieh等,2011)。

生物修复

对乙基叔丁基醚(ETBE)的研究,一种与叔丁基N-[3-(氨基甲基)-3-羟基环丁基]氨基甲酸酯在结构上相关的化合物,突出了微生物在土壤和地下水中降解ETBE的能力,为醚类污染物的生物修复策略提供了见解(Thornton等,2020)。

合成应用和抗氧化剂研究

叔丁基基化合物的合成和应用已被广泛综述,特别关注它们在工业和商业产品中作为抗氧化剂的作用。这包括对合成酚类抗氧化剂(SPA)及其环境和人类健康影响的研究,为开发更安全、更有效的抗氧化剂提供了基础(Liu和Mabury,2020)。

环境归趋和迁移

对MTBE(一种相关的醚类化合物)的研究提供了对其环境行为、归趋和对水溶性的影响的全面综述,为类似叔丁基基化合物的环境持久性和迁移性提供了宝贵的见解(Squillace等,1997)。

化学性质和代谢

已综述了药物氨基甲酸酯的代谢水解,以了解分子结构与代谢稳定性之间的关系,这可能与设计具有特定生物降解性或稳定性特征的氨基甲酸酯相关(Vacondio等,2010)。

属性

IUPAC Name |

tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-7-4-10(14,5-7)6-11/h7,14H,4-6,11H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWABFOPMHSHYKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)(CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2506865.png)

![N-(4-acetylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2506867.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2506873.png)

![ethyl 2-[[(Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2506877.png)

![N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide](/img/structure/B2506880.png)

![Methyl (S)-2-(5-azaspiro[2.4]heptan-6-yl)acetate hydrochloride](/img/structure/B2506885.png)